

The Discovery and History of 4-Pyridoxolactone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Pyridoxolactone

Cat. No.: B1195392

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridoxolactone is a key metabolite in the bacterial degradation of vitamin B6. Its discovery is intrinsically linked to the broader history of vitamin B6 research, which began with the identification of pyridoxine as a crucial factor for treating dermatitis in rats in the 1930s. Subsequent research elucidated a family of related compounds, including pyridoxal and pyridoxamine, and their metabolic fates. **4-Pyridoxolactone** emerges as a pivotal intermediate in the oxidative pathway of vitamin B6 metabolism, particularly in microbial systems. This guide provides a comprehensive overview of the discovery, history, synthesis, and biochemical significance of **4-Pyridoxolactone**, with a focus on the experimental methodologies and quantitative data relevant to researchers in the fields of biochemistry, microbiology, and drug development.

Discovery and History

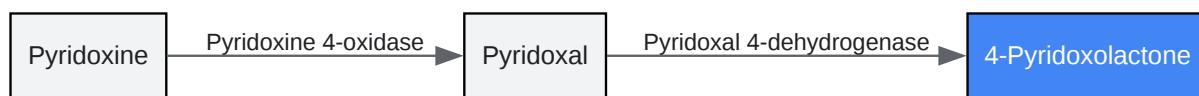
The journey to understanding **4-Pyridoxolactone** began with the discovery of vitamin B6. In the 1930s, Paul György identified a substance that could cure a specific type of skin lesion in rats, which he named vitamin B6.^[1] By 1938, Samuel Lepkovsky had successfully isolated and crystallized this vitamin.^[1] The following year, its structure was identified as a pyridine derivative, 3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridine, and was named pyridoxine.^[1]

Further research in the 1940s by Esmond Snell revealed that vitamin B6 was not a single compound but a group of interconvertible substances, including the aldehyde form, pyridoxal, and the amine form, pyridoxamine.^[1] It was established that these forms are converted in the body to the biologically active coenzyme, pyridoxal 5'-phosphate (PLP), which plays a crucial role in amino acid metabolism.^[1]

As researchers investigated the metabolic fate of vitamin B6, the primary urinary catabolite in humans and animals was identified as 4-pyridoxic acid.^[1] The formation of 4-pyridoxic acid indicated an oxidative metabolic pathway. **4-Pyridoxolactone** was subsequently identified as a key intermediate in this pathway, particularly in bacterial systems. It is the product of the enzymatic oxidation of pyridoxal.

Physicochemical Properties

4-Pyridoxolactone, also known as 4-pyridoxic acid lactone, is a fuopyridine and a lactone.^[2] Its chemical and physical properties are summarized in the table below.


Property	Value	Source
Molecular Formula	C ₈ H ₇ NO ₃	[2] [3] [4]
Molecular Weight	165.15 g/mol	[2] [3] [4]
IUPAC Name	7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one	[2]
CAS Number	4753-19-9	[3]
Appearance	White to light yellow powder	[3] [5]
Storage Temperature	-20°C	[3] [5]
SMILES	CC1=NC=C2COC(=O)C2=C1O	[4]
InChI	InChI=1S/C8H7NO3/c1-4-7(10)6-5(2-9-4)3-12-8(6)11/h2,10H,3H2,1H3	[4]
InChIKey	HHPDVQLBYQFYFA-UHFFFAOYSA-N	[4]

Synthesis of 4-Pyridoxolactone

4-Pyridoxolactone can be synthesized through a whole-cell biotransformation process using genetically engineered *Escherichia coli*.^[6] This method provides a simple and efficient route from pyridoxine.

Enzymatic Synthesis Workflow

The enzymatic synthesis involves a two-step conversion from pyridoxine. First, pyridoxine is oxidized to pyridoxal by pyridoxine 4-oxidase. Subsequently, pyridoxal is dehydrogenated to **4-pyridoxolactone** by pyridoxal 4-dehydrogenase.

[Click to download full resolution via product page](#)

Enzymatic conversion of Pyridoxine to **4-Pyridoxolactone**.

Experimental Protocol: Whole-Cell Biotransformation

Materials:

- Transformed *E. coli* cells expressing pyridoxine 4-oxidase, catalase, and chaperonin.
- Transformed *E. coli* cells expressing pyridoxal 4-dehydrogenase.
- Pyridoxine
- NAD^+ (optional, for higher substrate concentrations)
- Reaction buffer

Procedure:

- Prepare a reaction mixture containing the two types of transformed *E. coli* cells.
- Add pyridoxine to the reaction mixture to a final concentration of 10 mM.

- Incubate the reaction mixture at 30°C for 24 hours.
- For higher starting concentrations of pyridoxine (e.g., 80 mM), supplement the reaction mixture with 0.5 mM or more of NAD⁺ to ensure complete conversion.[6]

Quantitative Data: Under optimal conditions, 10 mM of pyridoxine can be completely converted to **4-pyridoxolactone** within 24 hours.[6]

Purification and Analysis

High-performance liquid chromatography (HPLC) is a suitable technique for the purification and analysis of **4-pyridoxolactone**.[3][5]

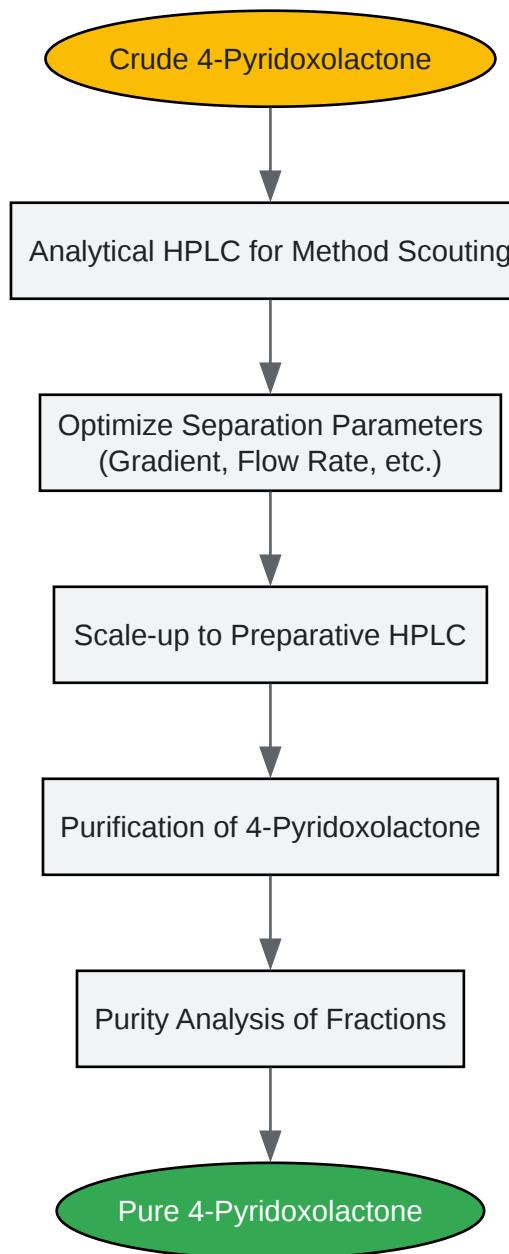
Experimental Protocol: HPLC Purification (General Method)

While a specific preparative HPLC protocol for **4-pyridoxolactone** is not readily available in the literature, a general approach based on reverse-phase chromatography can be employed.

Instrumentation:

- Preparative HPLC system with a suitable detector (e.g., UV-Vis).
- Reverse-phase C18 column.

Mobile Phase:


- A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact gradient will need to be optimized based on the specific column and system.

Procedure:

- Dissolve the crude **4-pyridoxolactone** sample in a suitable solvent, compatible with the mobile phase.
- Filter the sample to remove any particulate matter.

- Inject the sample onto the equilibrated HPLC column.
- Run a gradient elution to separate **4-pyridoxolactone** from impurities.
- Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis spectroscopy).
- Collect the fractions containing the purified **4-pyridoxolactone**.
- Combine the pure fractions and remove the solvent under reduced pressure.

Logical Workflow for HPLC Method Development

[Click to download full resolution via product page](#)

A logical workflow for developing an HPLC purification method.

Spectroscopic Data

The structural elucidation and confirmation of **4-pyridoxolactone** rely on various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of **4-pyridoxolactone** shows a molecular ion peak corresponding to its molecular weight.

Ion	m/z
[M] ⁺	165
Fragment	136
Fragment	108

Source: PubChem CID 151228[2]

NMR Spectroscopy

While experimental NMR data for **4-pyridoxolactone** is not readily available in public databases, data for the closely related compound, 4-pyridoxic acid, can provide insights into the expected chemical shifts.

¹H NMR Data for 4-Pyridoxic Acid (Reference)

Proton	Chemical Shift (ppm)
H-6	7.801
-CH ₂ -	4.711
-CH ₃	2.411

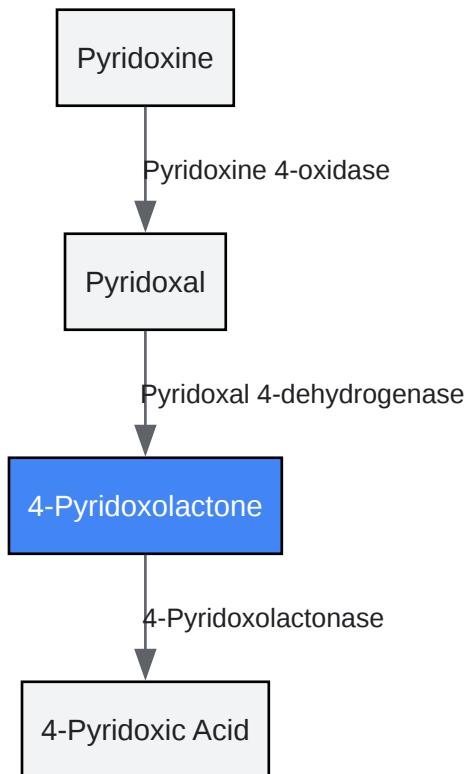
Source: BMRB entry bmse000930[7]

¹³C NMR Data for 4-Pyridoxic Acid (Reference)

Carbon	Chemical Shift (ppm)
C-2	150.124
C-3	157.312
C-4	135.761
C-5	136.596
C-6	135.761
-CH ₂ -	63.307
-CH ₃	19.753
-COOH	176.145

Source: BMRB entry bmse000930[7]

Infrared (IR) Spectroscopy


The IR spectrum of **4-pyridoxolactone** would be expected to show characteristic absorption bands for its functional groups.

Functional Group	Expected Absorption Range (cm ⁻¹)
O-H (hydroxyl)	3500 - 3200 (broad)
C-H (aromatic)	3100 - 3000
C=O (lactone)	1750 - 1735
C=C, C=N (aromatic ring)	1600 - 1450
C-O (lactone/ether)	1300 - 1000

Signaling Pathways and Biological Significance

4-Pyridoxolactone is an intermediate in the catabolism of vitamin B6 in certain bacteria. The pathway involves the conversion of pyridoxine to pyridoxal, then to **4-pyridoxolactone**, and finally to 4-pyridoxic acid.

Vitamin B6 Degradation Pathway

[Click to download full resolution via product page](#)

Bacterial degradation pathway of Vitamin B6 involving **4-Pyridoxolactone**.

Currently, there is limited information available on the specific involvement of **4-pyridoxolactone** in other cellular signaling pathways beyond its role in vitamin B6 metabolism.

Role in Drug Development

The therapeutic potential of **4-pyridoxolactone** itself has not been extensively explored. However, the pyridine and lactone moieties are present in many biologically active compounds, suggesting that **4-pyridoxolactone** could serve as a scaffold or lead compound for the development of new therapeutic agents. The pyridone structure, in general, is recognized as a privileged scaffold in drug discovery. Further research is needed to investigate the pharmacological activities of **4-pyridoxolactone** and its derivatives.

Conclusion

4-Pyridoxolactone is a historically and biochemically significant metabolite in the bacterial degradation of vitamin B6. While its discovery is rooted in early vitamin research, modern biochemical and biotechnological methods have enabled its efficient synthesis and detailed characterization. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers interested in the further study of this compound, from its fundamental biochemistry to its potential applications in drug discovery. Future investigations into its role in cellular signaling and its pharmacological properties are warranted to fully elucidate its biological significance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 4-Pyridoxolactone | C8H7NO3 | CID 151228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-pyridoxolactone from pyridoxine using a combination of transformed *Escherichia coli* cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 7. warwick.ac.uk [warwick.ac.uk]
- To cite this document: BenchChem. [The Discovery and History of 4-Pyridoxolactone: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195392#discovery-and-history-of-4-pyridoxolactone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com